molecular formula C10H14BrNO B1342014 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide CAS No. 67544-41-6

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide

Cat. No.: B1342014
CAS No.: 67544-41-6
M. Wt: 244.13 g/mol
InChI Key: CELLWXZDJHUUTK-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is a chemical compound with the molecular formula C10H14BrNO It is a derivative of naphthalene, characterized by the presence of an amino group and a hydroxyl group on a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available naphthalene derivatives.

    Reduction: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene core.

    Amination: Introduction of the amino group can be achieved through various methods, such as reductive amination or nucleophilic substitution.

    Hydroxylation: The hydroxyl group is introduced via selective oxidation or substitution reactions.

    Hydrobromide Formation: The final step involves the formation of the hydrobromide salt, typically by reacting the free base with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can undergo reduction to form amines or other derivatives.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthaldehydes, while substitution reactions can produce a wide range of alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalen-2-ol: Lacks the amino group, making it less versatile in certain chemical reactions.

    6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol: Similar structure but without the hydrobromide salt, affecting its solubility and reactivity.

    2-Naphthalenol: A simpler structure without the tetrahydro ring, leading to different chemical properties.

Uniqueness

6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol hydrobromide is unique due to the combination of its amino and hydroxyl groups on a tetrahydronaphthalene ring system. This structural feature allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.BrH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELLWXZDJHUUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=CC(=C2)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20600642
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67544-41-6
Record name 6-Amino-5,6,7,8-tetrahydronaphthalen-2-ol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20600642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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